molecular formula C12H12ClNO3 B2537757 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one CAS No. 128101-39-3

6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one

Cat. No. B2537757
CAS RN: 128101-39-3
M. Wt: 253.68
InChI Key: XWFNVBGTFZYJQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one has been explored in various studies. For instance, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides was achieved starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. This process involved a Diels-Alder reaction with propargyl bromide, followed by substitution with nucleophiles to introduce acyclo sugar moieties, and subsequent treatments to afford the benzyl protected C-nucleosides. The final products were obtained after debenzylation and deprotection steps .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure-activity relationships of similar compounds, such as 4H-3,1-benzoxazin-4-ones, have been studied. These compounds exhibit various biological activities when substituted at specific positions. For example, derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position and substitutions at the 6-position with different halogens showed lipid-altering characteristics .

Chemical Reactions Analysis

The chemical reactivity of compounds within the same family as this compound has been investigated. For example, 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione underwent phase-transfer catalytic conditions to yield 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones when reacted with amides and thioamides. The nature of the substituents influenced the reaction mode and the nature of the products, indicating the potential for diverse chemical transformations within this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of structurally related compounds suggest that substitutions at various positions can significantly affect their biological activities and physical properties. For example, the presence of a bromine atom at the 6-position of 4H-3,1-benzoxazin-4-ones was found to be optimal for eliciting hypolipidemic effects in rats . This implies that the physical and chemical properties of such compounds are crucial for their biological function and can be fine-tuned through molecular modifications.

Scientific Research Applications

Coordination Chemistry

The adaptable coordination chemistry of similar benzo[d][1,3]oxazine derivatives towards metals such as zinc and mercury has been explored. These compounds exhibit high versatility, providing different environments to the metal center due to diverse coordination modes. In one study, a pentacoordinated zinc center with an iminic "open" structure ligand was identified, showcasing the potential of these compounds in creating complex metal-organic frameworks (Ardizzoia, Brenna, & Therrien, 2010).

Synthetic Potential for Pharmaceutical Compounds

Benzo[1,4]-oxazine derivatives, including those with structural modifications, have attracted considerable interest for their potential in novel pharmaceutical compound development. The synthesis of pyrido[2,3-b][1,4]oxazine as a scaffold for bioactive compounds highlights the versatility of these compounds in medicinal chemistry. Such derivatives have been pursued for their structural novelty and potential pharmacological activities (Gim et al., 2007).

properties

IUPAC Name

6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNVBGTFZYJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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